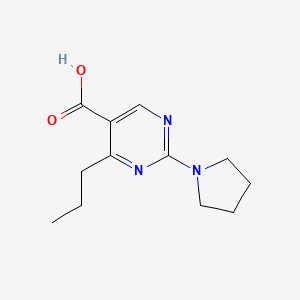

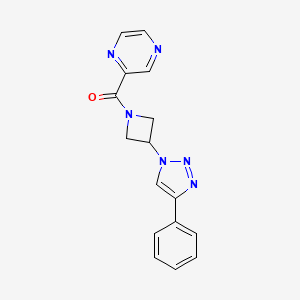

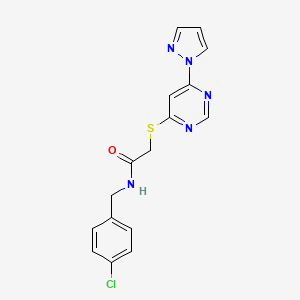

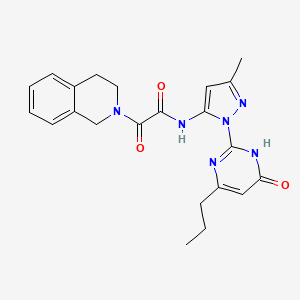

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of creating compounds with potential antibacterial properties. In one study, the synthesis involved the preparation of 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one through Betti’s condensation reaction. This was followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine, leading to the formation of 4-((3-chloro-2-(aryl)-4-oxoazetidin-1-yl)(aryl)-methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The structures of these compounds were confirmed using spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been investigated using X-ray diffraction techniques. For instance, the trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were synthesized, and the structure of one isomer was examined. It was found to crystallize in a monoclinic system with specific cell dimensions and angles. The structure was solved by direct methods and refined to a high degree of precision, with the solid-state structure compared to that found from NMR studies in solution .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are multi-step processes that include condensation reactions and further treatment with chloroacetic acid and POCl3. These reactions are facilitated by the presence of triethylamine, which acts as a base. The resulting azetidinone compounds are then characterized to confirm their structures, indicating successful completion of the chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone" are not detailed in the provided papers, the general properties of azetidinone derivatives can be inferred. These compounds typically exhibit solid-state characteristics that can be determined through X-ray crystallography, as well as identifiable spectroscopic features such as IR and NMR peaks that are indicative of their molecular structures. The antibacterial evaluation of some azetidinone derivatives suggests that these compounds may possess biological activity, which is an important aspect of their chemical properties .

科学的研究の応用

Antiviral and Antitumoral Activity

The discovery of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol has shown that subtle structural variations on the phenyl moiety allow tuning of biological properties towards antiviral or antitumoral activity. These compounds have demonstrated promising in vitro activity, with mode-of-action studies revealing antitumoral activity due to the inhibition of tubulin polymerization (Jilloju et al., 2021).

Crystal Structure Characterization

Synthesis and characterization of specific derivatives have been performed, providing valuable insights into their crystal structures. This research aids in understanding the molecular configuration and potential applications of these compounds in various scientific domains (Cao et al., 2010).

Antimicrobial Activity

A series of derivatives has been synthesized and screened for antimicrobial activity. The results showed that compounds containing the methoxy group exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Anti-inflammatory and Analgesic Activity

Novel derivatives of gallic acid have been synthesized, exhibiting significant in vivo anti-inflammatory activity by carrageenan-induced paw edema test. These findings suggest potential applications in developing anti-inflammatory and analgesic agents (Arunkumar et al., 2009).

Antibacterial Screening

Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial activities. These studies provide a foundation for further exploration of these compounds as potential antibacterial agents (Landage et al., 2019).

作用機序

Target of action

Compounds containing the 1,2,3-triazole ring, such as “2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine”, are known to interact with a variety of biological targets. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity .

Mode of action

The mode of action of these compounds often involves forming hydrogen bonds with different targets, which can lead to changes in the target’s function .

Biochemical pathways

Many triazole derivatives are known to affect various biochemical pathways involved in cell proliferation and survival .

Pharmacokinetics

Triazole derivatives in general are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds .

Result of action

Many triazole derivatives have been found to have cytotoxic activity against cancer cells .

特性

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMLFZLZPHDZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)